molecular formula C22H20N2O5S B510288 Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate CAS No. 438488-91-6

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

Cat. No.: B510288
CAS No.: 438488-91-6
M. Wt: 424.5g/mol
InChI Key: FKKRPTKOHUIYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate is a complex organic compound featuring an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is characterized by its unique combination of an indole moiety with sulfonamide and ester functionalities, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which is known to interact with various biological targets.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate involves its interaction with biological targets through the sulfonamide group, which can mimic the structure of natural substrates or inhibitors. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate: Unique due to its specific combination of functional groups.

    Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.

    Sulfanilamide: A simpler sulfonamide used as an antibiotic.

Uniqueness

This compound stands out due to its complex structure, which combines the bioactivity of indole and sulfonamide groups with the versatility of an ester functionality. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

IUPAC Name

ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRPTKOHUIYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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